

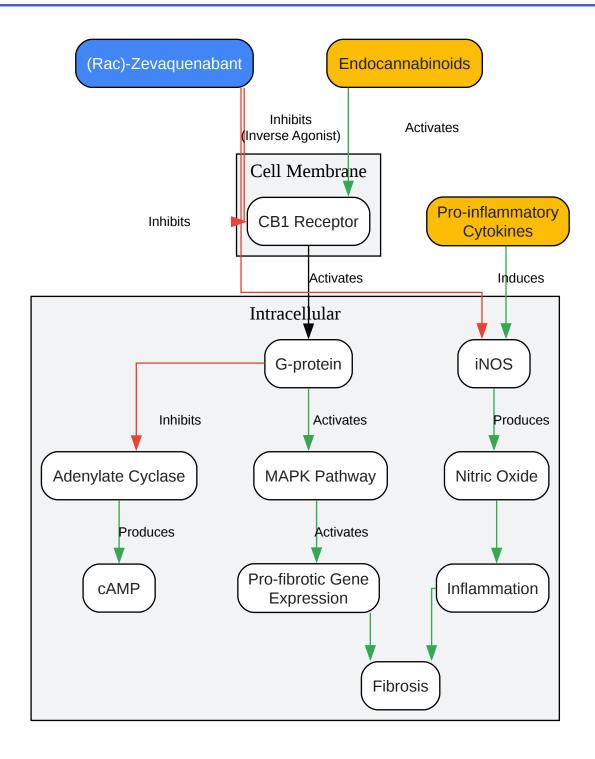
(Rac)-Zevaquenabant: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Rac)-Zevaquenabant	
Cat. No.:	B15353063	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction


(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted, orally bioavailable dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1] As a CB1R inverse agonist, it counteracts the signaling of the endocannabinoid system, which is often upregulated in fibrotic and metabolic diseases. Its concurrent inhibition of iNOS, a key enzyme in the production of nitric oxide that can contribute to inflammation and tissue damage, provides a multi-faceted therapeutic approach. Preclinical studies have demonstrated the potential of (Rac)-Zevaquenabant in a variety of in vivo models of fibrotic and metabolic diseases, including liver fibrosis, obesity-induced chronic kidney disease, and pulmonary fibrosis.

This document provides detailed application notes and experimental protocols for the in vivo use of **(Rac)-Zevaquenabant**, based on published preclinical research. The aim is to equip researchers with the necessary information to design and execute robust in vivo studies to further evaluate the therapeutic potential of this compound.

Signaling Pathway and Mechanism of Action

(Rac)-Zevaquenabant exerts its therapeutic effects by modulating the CB1R and iNOS signaling pathways. The following diagram illustrates the key interactions.

Click to download full resolution via product page

Caption: Mechanism of Action of (Rac)-Zevaquenabant.

In Vivo Experimental Data Summary

The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of **(Rac)-Zevaquenabant** in various disease models.

Table 1: Liver Fibrosis Model

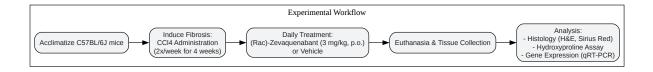
Parameter	Vehicle Control	(Rac)-Zevaquenabant (MRI-1867)
Animal Model	C57BL/6J mice	C57BL/6J mice
Disease Induction	Carbon tetrachloride (CCl4)	Carbon tetrachloride (CCI4)
Dose & Route	Vehicle (oral gavage)	3 mg/kg/day (oral gavage)
Treatment Duration	4 weeks	4 weeks
Liver Hydroxyproline (μg/g)	Data not specified	Significantly reduced vs. vehicle
Collagen Deposition (%)	Data not specified	Significantly reduced vs. vehicle
Hepatic Stellate Cell Activation	Data not specified	Significantly reduced vs. vehicle
Reference	Cinar R, et al. JCI Insight. 2016.	Cinar R, et al. JCI Insight. 2016.

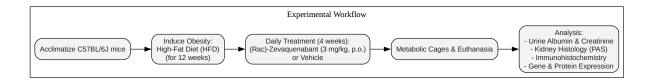
Table 2: Obesity-Induced Chronic Kidney Disease Model

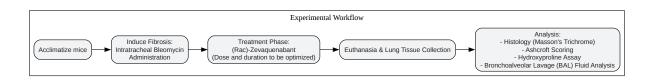
Parameter	Vehicle Control (High-Fat Diet)	(Rac)-Zevaquenabant (MRI-1867)
Animal Model	C57BL/6J mice	C57BL/6J mice
Disease Induction	High-Fat Diet (HFD)	High-Fat Diet (HFD)
Dose & Route	Vehicle (oral gavage)	3 mg/kg/day (oral gavage)
Treatment Duration	28 days	28 days
Albumin-to-Creatinine Ratio (ACR)	Elevated	Significantly reduced vs. vehicle
Glomerular Volume (μm³)	Increased	Significantly reduced vs. vehicle
Renal Fibrosis Markers (Collagen IV, α-SMA)	Increased	Significantly reduced vs. vehicle
Reference	Udi S, et al. Br J Pharmacol. 2020.	Udi S, et al. Br J Pharmacol. 2020.

Table 3: Pulmonary Fibrosis Model

Parameter	Vehicle Control	(Rac)-Zevaquenabant (INV- 101)
Animal Model	Mice (strain not specified)	Mice (strain not specified)
Disease Induction	Bleomycin	Bleomycin
Dose & Route	Vehicle	Not specified
Treatment Duration	Not specified	Not specified
Ashcroft Score (Fibrosis)	Elevated	Statistically significant reduction vs. vehicle
Reference	Inversago Pharma, ERS Congress 2022.[2][3]	Inversago Pharma, ERS Congress 2022.[2][3]


Detailed Experimental Protocols




The following are detailed protocols for in vivo experiments based on the cited literature.

Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This protocol describes the induction of liver fibrosis using CCl4 and subsequent treatment with (Rac)-Zevaquenabant.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dual inhibition of cannabinoid CB1 receptor and inducible NOS attenuates obesity-induced chronic kidney disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inversago.com [inversago.com]
- 3. inversago.com [inversago.com]
- To cite this document: BenchChem. [(Rac)-Zevaquenabant: In Vivo Experimental Protocols and Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15353063#rac-zevaquenabant-in-vivo-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com